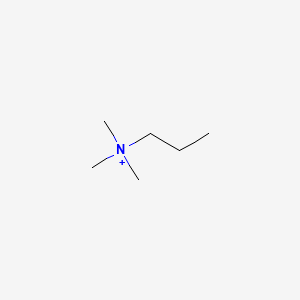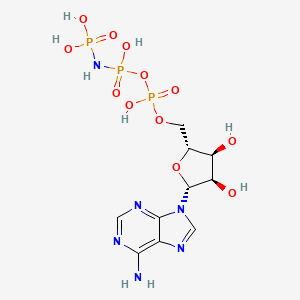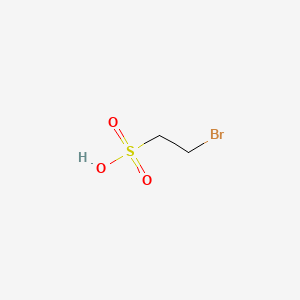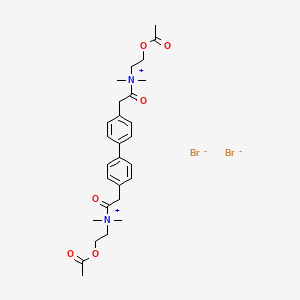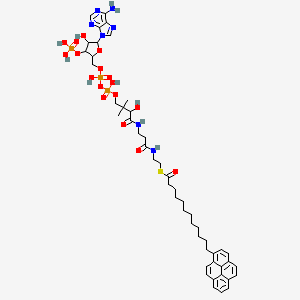
4-Glycylaminobutyric acid
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of 4-GAB is C6H12N2O3, and its molecular weight is 160.17 g/mol.Aplicaciones Científicas De Investigación
Neurotransmitter Function and CNS Activity
4-Glycylaminobutyric acid: is structurally similar to γ-aminobutyric acid (GABA) , the chief inhibitory neurotransmitter in the central nervous system of mammals . It plays a crucial role in reducing neuronal excitability throughout the nervous system. Due to its structural similarity, 4-Glycylaminobutyric acid may be involved in similar pathways, potentially influencing GABAergic transmission and affecting processes like sleep, muscle relaxation, and anxiety reduction.
Enzymatic Synthesis in Biomedical Applications
The enzymatic synthesis of glycosyl compounds, which include derivatives of 4-Glycylaminobutyric acid, has garnered attention in the biomedical field . These compounds are synthesized using enzymes as catalysts, which can lead to the development of new pharmaceuticals with improved bioavailability and targeting effects.
Antibacterial Properties
Modified derivatives of 4-Glycylaminobutyric acid have shown promising antibacterial properties . For instance, compounds like 4-aminocinnamic modified derivatives exhibit significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli .
Dietary Supplement and Food Industry
As a compound related to GABA, 4-Glycylaminobutyric acid may have potential applications as a dietary supplement . GABA-enriched foods and supplements are being explored for their health benefits, including better control of hypertension and enhanced immune function.
Synthetic Biology and Metabolic Engineering
The production of GABA and its derivatives, including 4-Glycylaminobutyric acid, can be optimized through synthetic biology approaches . This involves engineering microorganisms to efficiently produce these compounds, which can be used in various industrial applications.
Cosmetics Industry
Glycosyl compounds, which can be synthesized from 4-Glycylaminobutyric acid, are used in the cosmetics industry due to their stable application characteristics and diverse biological activities . They can be incorporated into skincare products to improve hydration, anti-aging effects, and other beneficial properties.
Direcciones Futuras
Mecanismo De Acción
Target of Action
4-Glycylaminobutyric acid, also known as 4-(2-Aminoacetamido)Butanoic Acid, is a complex molecule that interacts with various targets in the body. It is an n-acyl-γ-aminobutyric acid, where the acyl group is specified as aminoacetyl . This suggests that it may interact with receptors or enzymes that recognize or metabolize γ-aminobutyric acid (GABA) or related compounds.
Mode of Action
Given its structural similarity to gaba, it may interact with gaba receptors in the brain . GABA is the key inhibitory neurotransmitter in the brain, working primarily via GABAA receptors . Some neuroactive steroids (NASs) are positive allosteric modulators (PAMs) of GABAA receptors and potentiate phasic and tonic inhibitory responses via activation of synaptic and extrasynaptic GABAA receptors .
Biochemical Pathways
GABA is synthesized from glutamate through the action of glutamate decarboxylase and vitamin B6 . It is then utilized to produce succinate, which participates in the citric acid cycle .
Pharmacokinetics
Similar compounds like gaba have complex pharmacokinetics, including nonlinear absorption, metabolism, tissue uptake, and renal elimination processes .
Result of Action
GABA serves as the main inhibitory neurotransmitter in the adult central nervous system, influencing the proliferation of neuronal progenitor cells .
Action Environment
The conformation of similar compounds like gaba depends on the environment in which it is found . In the gas phase, GABA prefers a highly folded conformation due to the electrostatic attraction between the two functional groups .
Propiedades
IUPAC Name |
4-[(2-aminoacetyl)amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c7-4-5(9)8-3-1-2-6(10)11/h1-4,7H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSFAHRUVVKKMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CNC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80954315 | |
| Record name | 4-[(2-Amino-1-hydroxyethylidene)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80954315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Glycylaminobutyric acid | |
CAS RN |
32595-49-6 | |
| Record name | 4-[(2-Aminoacetyl)amino]butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32595-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Glycylaminobutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032595496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 32595-49-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203795 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-[(2-Amino-1-hydroxyethylidene)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80954315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-glycylaminobutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.459 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



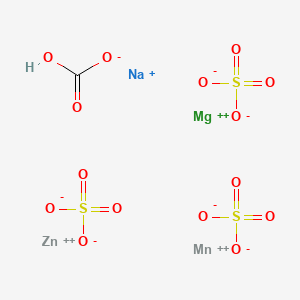
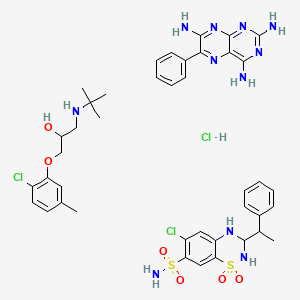




![N-[4-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,3,5,6-tetrahydroxyhexan-2-yl]acetamide](/img/structure/B1197029.png)
